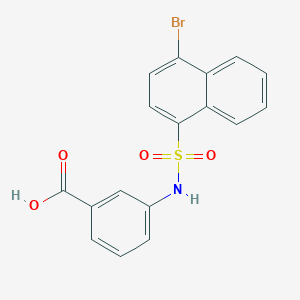![molecular formula C14H21NO2S B273346 1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
1-[(2,5-Dimethylphenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethylphenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that belongs to the class of sulfonylazepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood. However, it has been proposed that 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has also been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. However, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane also has some limitations for lab experiments. It has low solubility in water, which may limit its applications in aqueous systems. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its applications in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. First, the mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further elucidated to fully understand its potential applications in medicinal chemistry. Second, the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further optimized to yield higher purity and higher yield. Third, the potential applications of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane in material science and organic synthesis need to be explored. Fourth, the potential side effects of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane need to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood, but it may exert its activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the exploration of its potential applications in material science and organic synthesis.
Métodos De Síntesis
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. This method has been optimized to yield high purity and high yield of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane.
Aplicaciones Científicas De Investigación
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Propiedades
Nombre del producto |
1-[(2,5-Dimethylphenyl)sulfonyl]azepane |
|---|---|
Fórmula molecular |
C14H21NO2S |
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-13(2)14(11-12)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
RLCDKVZSIXIEJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)


